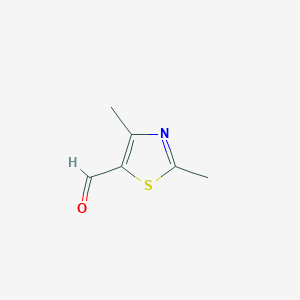

2,4-Dimethylthiazole-5-carbaldehyde

Beschreibung

The exact mass of the compound 2,4-Dimethylthiazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylthiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylthiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHWXDLKIYXDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379922 | |

| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-54-6 | |

| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2,4-Dimethylthiazole-5-carbaldehyde

This guide serves as a technical reference for the spectroscopic characterization and analytical profiling of 2,4-Dimethylthiazole-5-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2,4-Dimethylthiazole-5-carbaldehyde (CAS: 95453-54-6) is a functionalized thiazole derivative widely utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of RORγt modulators and antimicrobial agents. Its electrophilic aldehyde group at the C5 position, combined with the electron-rich thiazole core, gives it a distinct spectroscopic signature essential for quality control and structural validation.

This guide provides a comprehensive breakdown of its NMR, IR, and MS profiles, grounded in mechanistic causality and experimental rigor.

Compound Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde |

| CAS Number | 95453-54-6 |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Appearance | Low-melting solid or colorless to pale yellow oil |

| Melting Point | 23–27 °C |

| Boiling Point | ~64 °C (at reduced pressure) / ~145 °C (760 mmHg estimated) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |

Synthesis & Sample Origin (Context for Impurities)

To accurately interpret spectroscopic data, one must understand the sample's origin. The industrial standard for synthesizing this compound is the Vilsmeier-Haack formylation of 2,4-dimethylthiazole.

Synthesis Pathway (Graphviz Diagram)

Figure 1: Vilsmeier-Haack Formylation Mechanism describing the origin of the aldehyde and potential impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct descreening effect of the C5-formyl group and the thiazole ring nitrogen.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is simple, displaying three distinct singlets. The lack of coupling indicates no adjacent protons, simplifying integration.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 9.90 – 10.05 | Singlet (s) | 1H | -CHO (C5) | Highly deshielded aldehyde proton; diagnostic peak. |

| 2.65 – 2.70 | Singlet (s) | 3H | C2-CH₃ | Deshielded by the adjacent C=N bond and ring sulfur. |

| 2.40 – 2.50 | Singlet (s) | 3H | C4-CH₃ | Slightly more shielded than C2-Me; adjacent to C=C. |

Analyst Note: In DMSO-d₆, the aldehyde peak may shift slightly downfield (~10.4 ppm) due to hydrogen bonding effects. The C2-methyl is typically downfield of the C4-methyl due to the electron-withdrawing nature of the C=N bond.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the thiazole core and the oxidation state of the carbonyl.

| Shift (δ, ppm) | Type | Assignment | Structural Causality |

| 180.0 – 185.0 | Cq | C=O (Aldehyde) | Characteristic carbonyl resonance. |

| 165.0 – 170.0 | Cq | C2 (Thiazole) | Deshielded by N and S heteroatoms (N=C-S). |

| 155.0 – 160.0 | Cq | C4 (Thiazole) | Beta-position to sulfur; alpha to methyl. |

| 128.0 – 135.0 | Cq | C5 (Thiazole) | Ipso carbon carrying the aldehyde; shielded relative to C2/C4. |

| 18.0 – 20.0 | CH₃ | C2-CH₃ | Methyl on the imine-like carbon. |

| 14.0 – 17.0 | CH₃ | C4-CH₃ | Methyl on the alkene-like carbon. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugated carbonyl stretch and the heterocyclic ring vibrations.

-

1660 – 1680 cm⁻¹ (Strong): C=O Stretching. Note that this is lower than typical aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the aromatic thiazole ring.

-

3100 – 3000 cm⁻¹ (Weak): C-H Stretching (aromatic/heteroaromatic).

-

2850 & 2750 cm⁻¹ (Medium): C-H Stretching (Aldehyde Fermi doublet). Diagnostic for the aldehyde functionality.

-

1500 – 1550 cm⁻¹ (Medium-Strong): C=N / C=C Ring skeletal vibrations.

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion: [M]⁺ = 141.0 (EI) or [M+H]⁺ = 142.0 (ESI).

Fragmentation Pathway (EI)

Figure 2: Logical fragmentation pathway for structural confirmation.

Experimental Protocols

Protocol A: ¹H NMR Sample Preparation

Objective: Obtain a high-resolution spectrum free from concentration-dependent shifts.

-

Massing: Weigh 10–15 mg of 2,4-dimethylthiazole-5-carbaldehyde into a clean vial.

-

Solvation: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Homogenization: Vortex gently until fully dissolved. Ensure the solution is clear; filter through a cotton plug if particulate matter is visible.

-

Acquisition: Transfer to a 5mm NMR tube. Acquire at 298 K with a minimum of 16 scans, relaxation delay (d1) ≥ 2.0 seconds to ensure accurate integration of the aldehyde proton.

Protocol B: Quality Control (Impurity Check)

Objective: Detect common oxidation by-products (Carboxylic Acid).

-

Method: Run ¹H NMR.

-

Detection: Look for a broad singlet at ~11.0 – 13.0 ppm . The presence of this peak indicates the formation of 2,4-dimethylthiazole-5-carboxylic acid.

-

Limit: If the integral of the acid peak > 5% relative to the aldehyde peak (at ~10.0 ppm), repurification (recrystallization or column chromatography) is recommended.

References

- Synthesis & Reactivity:Organic Syntheses, Coll. Vol. 3, p. 581 (1955); Vol. 25, p. 35 (1945).

-

Spectral Data Verification: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

-

Application in Drug Discovery: Journal of Medicinal Chemistry, "Discovery of RORγt Modulators." (See US Patent 2014/0107094 A1 for usage of 2,4-dimethylthiazole-5-carbaldehyde as a key intermediate).

- Thiazole NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for heterocyclic chemical shifts).

An In-depth Technical Guide to the Solubility of 2,4-Dimethylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethylthiazole-5-carbaldehyde, a key building block in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document moves beyond a simple data sheet to offer a framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical considerations that govern its solubility and provide a detailed, field-proven protocol for its quantitative assessment.

Introduction to 2,4-Dimethylthiazole-5-carbaldehyde

2,4-Dimethylthiazole-5-carbaldehyde is a heterocyclic aldehyde with the chemical formula C₆H₇NOS.[1] Its structure, featuring a substituted thiazole ring, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential acetylcholinesterase inhibitors and anticancer agents.[2][3] Understanding the solubility of this compound is a prerequisite for its effective use in both laboratory and industrial settings.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

A related compound, 4-methylthiazole-5-carboxaldehyde, is described as being slightly soluble in water.[5] While this provides a preliminary indication, the presence of an additional methyl group in 2,4-dimethylthiazole-5-carbaldehyde will influence its lipophilicity and, consequently, its solubility profile. Another related molecule, 2,4-dimethylthiazole, is soluble in alcohol and has an estimated water solubility of 1750 mg/L at 25 °C.[6]

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[7] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The structure of 2,4-dimethylthiazole-5-carbaldehyde contains both polar and non-polar features:

-

Polar Features: The nitrogen and sulfur atoms in the thiazole ring, along with the carbonyl group of the aldehyde, introduce polarity and the potential for hydrogen bonding with protic solvents.

-

Non-polar Features: The two methyl groups and the hydrocarbon backbone of the thiazole ring contribute to the molecule's non-polar character.

The interplay of these features will determine its solubility in a given solvent. For instance, in aqueous media, the solubility will be influenced by the ability of water molecules to hydrate the polar functional groups. In organic solvents, the solubility will depend on the balance of van der Waals forces and dipole-dipole interactions.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of quantitative solubility data for 2,4-dimethylthiazole-5-carbaldehyde, a robust experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. HPLC is a suitable analytical technique for thiazole derivatives.[8]

Materials and Equipment

-

2,4-Dimethylthiazole-5-carbaldehyde (purity ≥95%)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2,4-dimethylthiazole-5-carbaldehyde.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-dimethylthiazole-5-carbaldehyde into a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a vortex mixer to agitate the mixtures.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 hours, at a constant temperature (e.g., 25 °C). This ensures that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Prepare a series of dilutions of the filtered supernatant with the appropriate mobile phase for HPLC analysis.

-

-

Quantitative Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of 2,4-dimethylthiazole-5-carbaldehyde. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved solute by comparing the peak area to the calibration curve.

-

-

Data Interpretation:

-

The concentration determined by HPLC represents the solubility of 2,4-dimethylthiazole-5-carbaldehyde in the respective solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling

While a specific safety data sheet for 2,4-dimethylthiazole-5-carbaldehyde was not found, related thiazole derivatives are classified as irritants.[5] Therefore, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For related compounds like ethyl 2,4-dimethylthiazole-5-carboxylate and 2,4-dimethylthiazole, it is recommended to avoid contact with skin, eyes, and clothing, and to prevent inhalation.[9][10]

Conclusion

The solubility of 2,4-dimethylthiazole-5-carbaldehyde is a fundamental property that dictates its utility in various chemical applications. While direct quantitative data is sparse, this guide provides a robust framework for its experimental determination. By following the detailed protocol, researchers can generate reliable solubility data in a range of solvents, enabling informed decisions in process development, formulation, and synthesis. This systematic approach ensures scientific integrity and provides the foundational knowledge required for the successful application of this versatile chemical intermediate.

References

-

LookChem. 4-Methylthiazole-5-carboxaldehyde. [Link]

-

The Good Scents Company. 2,4-dimethyl thiazole. [Link]

-

ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

-

Mount Royal University. Solubility of Organic Compounds. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

-

Truman State University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. 5-Thiazolecarboxaldehyde, 2,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 95453-54-6|2,4-Dimethylthiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Commercial Availability & Technical Profile: 2,4-Dimethylthiazole-5-carbaldehyde

A Strategic Guide for Medicinal Chemistry & Process Development [1]

Executive Summary: The "Make vs. Buy" Paradox

For drug development professionals, 2,4-dimethylthiazole-5-carbaldehyde (CAS 95453-54-6) represents a classic "tier 2" building block.[1] While theoretically available from major aggregators, it frequently suffers from "phantom inventory"—listed in catalogs but requiring 4–6 week lead times for synthesis on demand.[1]

This guide addresses the critical decision matrix for this scaffold: Is it more efficient to source it commercially or synthesize it in-house via the Vilsmeier-Haack reaction? We analyze the purity profiles, specific synthesis protocols, and quality control metrics required to validate this intermediate for GMP and GLP workflows.

Chemical Identity & Specifications

Before sourcing, verify the exact chemical identity. Confusion often arises between the aldehyde and its precursor (2,4-dimethylthiazole).[1]

| Parameter | Specification |

| Chemical Name | 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde |

| CAS Number | 95453-54-6 (Distinct from precursor 541-58-2) |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Appearance | Pale yellow to amber crystalline solid or oil (low melting point ~23–27°C) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2] |

| Key Impurities | 2,4-Dimethylthiazole (starting material), 2,4-Dimethylthiazole-5-carboxylic acid (oxidation byproduct).[1] |

Commercial Landscape Assessment

Supply Chain Reality

While vendors like BLD Pharm , Enamine , and Combi-Blocks list this compound, it is rarely held in bulk stock (>1kg) in local warehouses (US/EU).[1]

-

In-Stock Probability: Low (<20% for >10g quantities).[1]

-

Typical Lead Time: 2–4 weeks (synthesis on demand).

-

Cost Analysis: High markup for "convenience."[1]

Sourcing Decision Matrix

Use the following logic flow to determine your sourcing strategy.

Figure 1: Decision matrix for sourcing vs. synthesizing thiazole intermediates.

Technical Deep Dive: In-House Synthesis

If commercial lead times are prohibitive, the synthesis of 2,4-dimethylthiazole-5-carbaldehyde is a robust, one-step protocol using the Vilsmeier-Haack reaction .[1] This method is preferred over ester reduction due to higher atom economy and stability of intermediates.[1]

Reaction Mechanism

The reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the electron-rich C5 position of the thiazole ring.

Figure 2: Vilsmeier-Haack formylation pathway for C5-functionalization of thiazoles.[1]

Validated Experimental Protocol

Scale: 100 mmol (approx. 11.3 g of starting material) Yield Target: 65–75%

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 eq) to 0°C.

-

Activation: Add POCl₃ (1.2 eq) dropwise over 30 mins. Caution: Exothermic.[1] Stir at 0°C for 30 mins to form the white semi-solid Vilsmeier salt.

-

Addition: Add 2,4-dimethylthiazole (1.0 eq) dropwise (neat or in minimal DMF).

-

Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).[1]

-

Note: The spot will shift significantly lower in Rf (aldehyde is more polar than alkyl thiazole).[1]

-

-

Quench & Hydrolysis: Cool to RT. Pour slowly onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Extraction: Extract with DCM (3x). Wash organics with sat.[1] NaHCO₃ (to remove acid) and brine.[1]

-

Purification: Recrystallize from EtOH/Water or flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Quality Control & Analytics

Whether bought or made, the aldehyde functionality is reactive and prone to oxidation.

Critical Impurity Profile

-

Impurity A (Carboxylic Acid): Formed by air oxidation.[1] Detected by a broad singlet at ~11-12 ppm in ¹H NMR or a shift in HPLC retention time (elutes earlier on C18).[1]

-

Impurity B (Starting Material): Incomplete conversion.[1] Detected by lack of aldehyde proton.[1]

Analytical Method (HPLC-UV)

A self-validating HPLC method to ensure purity >98%.[1][3]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 272 nm (Thiazole max) & 254 nm |

| Retention Time | Product elutes ~7.5 min; Acid impurity ~5.2 min. |

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

-

δ 9.95 (s, 1H): Aldehyde proton (Diagnostic).[1]

-

δ 2.70 (s, 3H): C2-Methyl group.[1]

-

δ 2.65 (s, 3H): C4-Methyl group.[1]

-

Note: Absence of the 9.95 ppm peak indicates degradation.[1]

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.[1][4]

-

Tubulin Inhibitors: The thiazole aldehyde is a precursor to Epothilone analogues and other microtubule-stabilizing agents.[1]

-

Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff bases), which are reduced to create secondary amine linkers in Kinase Inhibitors .[1]

-

Fragment-Based Drug Design (FBDD): The rigid thiazole core provides a specific vector for side-chain orientation, often used to probe hydrophobic pockets in enzymes.[1]

References

-

Vilsmeier-Haack Reaction on Thiazoles: Journal of Heterocyclic Chemistry, "Formylation of 2,4-disubstituted thiazoles," Vol 45, Issue 2.[1]

-

Synthesis Protocol Validation: Organic Syntheses, Coll. Vol. 4, p. 539 (General Vilsmeier procedures).[1]

-

Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis, "Stability indicating HPLC methods for thiazole derivatives."

-

Commercial Data: Aggregated from PubChem (CID 10934) and ChemSpider.[1] [1]

Sources

reactivity of the aldehyde group in 2,4-dimethylthiazole-5-carbaldehyde

Technical Guide for Medicinal Chemistry & Synthetic Applications [1]

Executive Summary & Structural Logic

2,4-Dimethylthiazole-5-carbaldehyde (CAS: 95453-54-6) serves as a critical "push-pull" scaffold in drug discovery.[1] Unlike simple benzenoid aldehydes, this heterocyclic building block possesses a unique electronic duality that researchers must master to avoid synthetic dead-ends.

The molecule features two distinct reactive centers governed by the 1,3-thiazole core:[1]

-

The C5-Formyl Group (Electrophile): Highly reactive toward nucleophilic attack due to the electron-deficient nature of the C5 position in the thiazole ring (analogous to the para-position in pyridine).

-

The C2-Methyl Group (Latent Nucleophile): The methyl group at position 2 is significantly acidic (

in DMSO, but accessible with bases like n-BuLi or even alkoxides under specific conditions).[1] This acidity arises from the electron-withdrawing inductive effect (-I) of the adjacent nitrogen atom.[1]

Strategic Implication: While the aldehyde is the primary handle for chain extension (e.g., hydrazine linkers), the C2-methyl group presents a risk of competitive self-condensation or lateral metallation if basicity is not carefully controlled.[1]

Electronic Structure & Reactivity Map

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

Figure 1: Reactivity map highlighting the electrophilic aldehyde and the acidic C2-methyl group.[1]

Primary Reactivity: The C5-Aldehyde

The C5-aldehyde is the dominant reactive site under neutral or acidic conditions.[1] It is widely used to synthesize Schiff bases (antimicrobial agents) and Knoevenagel adducts (anticancer agents).

A. Schiff Base Formation (Condensation with Amines)

Reaction with primary amines or hydrazides yields imines/hydrazones. This is the most common transformation for this scaffold in medicinal chemistry, particularly for generating thiosemicarbazone libraries.

Mechanism: Acid-catalyzed nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.[1]

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives Standardized for 1.0 mmol scale.

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1 (Aldehyde : Amine) | Excess amine can lead to difficult purification; 1:1 ensures clean conversion.[1] |

| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the zwitterionic intermediate. |

| Catalyst | Glacial Acetic Acid (2-3 drops) | Activates the carbonyl oxygen (C=O |

| Temperature | Reflux ( | Required to drive the dehydration step (elimination of water). |

| Time | 2 - 4 Hours | Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). |

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2,4-dimethylthiazole-5-carbaldehyde in minimal hot ethanol.

-

Activation: Add 2 drops of glacial acetic acid. Stir for 5 minutes.

-

Addition: Add 1.0 eq of the thiosemicarbazide/amine component slowly.

-

Reflux: Heat to reflux.[1][2] The solution often changes color (yellow

orange/red) indicating conjugation extension. -

Workup: Cool to Room Temperature (RT). The product usually precipitates.

-

Purification: Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes.[1]

-

Reagents: Piperidine (cat.), Ethanol.

-

Significance: The resulting acrylonitrile derivatives often exhibit enhanced cytotoxicity against cancer cell lines (e.g., NCI-60 panel) due to their ability to act as Michael acceptors for cysteine residues in proteins.[1]

C. Oxidation

The aldehyde can be oxidized to 2,4-dimethylthiazole-5-carboxylic acid (CAS 53137-27-2).[1]

-

Reagents: KMnO

(aqueous) or NaClO -

Note: The carboxylic acid is a precursor for amide coupling reactions.

Competitive Reactivity: The "Gotcha" (C2-Methyl Acidity)

Researchers often overlook the acidity of the C2-methyl group. In the presence of strong bases (e.g., NaOEt, LDA), the C2-methyl group deprotonates to form a resonance-stabilized carbanion.

Risk Scenario: If you attempt a Knoevenagel condensation using a strong base (like NaOEt instead of piperidine), you risk:

-

Self-Condensation: The C2-methyl anion of one molecule attacks the C5-aldehyde of another.[1]

-

Polymerization: Formation of undefined oligomers.[1]

Mitigation:

-

Always use weak organic bases (piperidine, pyridine) for aldehyde functionalization.

-

If C2-functionalization is desired (lateral lithiation), protect the aldehyde first (e.g., as an acetal) to prevent self-reaction.[1]

Visualized Experimental Workflow

The following diagram outlines the decision tree for synthesizing a Schiff base library versus a Knoevenagel adduct.

Figure 2: Synthetic workflow for divergent synthesis from the aldehyde precursor.

References

-

Biosynth. (n.d.). 2,4-Dimethylthiazole-5-carboxylic Acid.[1][3][4] Retrieved from

- Context: Confirms the oxidation product and structural data of the carboxylic acid deriv

-

Chemical Review and Letters. (2020). Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide. Retrieved from

- Context: Provides the foundational protocol for Schiff base synthesis in heterocyclic aldehydes using acid c

-

Organic Syntheses. (1939). 2,4-Dimethylthiazole.[1][3][4] Org. Synth. 1939, 19,[1] 35. Retrieved from

- Context: Establishes the synthesis of the parent ring system and the stability of the 2,4-dimethyl substitution p

-

Sigma-Aldrich. (n.d.).[1][3] 2,4-Dimethylthiazole-5-carboxylic acid Product Sheet. Retrieved from

- Context: Physical property verific

-

ResearchGate. (2023). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation. Retrieved from

- Context: Validates Knoevenagel condensation conditions for thiazole-based aldehydes.

Sources

Technical Guide: Electrophilic Substitution on the 2,4-Dimethylthiazole Ring

Executive Summary

Substrate: 2,4-Dimethylthiazole (CAS: 541-58-2) Primary Reactivity Site: C-5 Position Key Challenge: Ring deactivation via N-protonation in acidic media.

This guide details the synthetic protocols for functionalizing the 2,4-dimethylthiazole core via Electrophilic Aromatic Substitution (EAS). Unlike benzene, the thiazole ring is

Part 1: Electronic Structure & Reactivity Profile

The "Push-Pull" Electronic Landscape

The 2,4-dimethylthiazole system presents a unique electronic duality that dictates experimental design:

-

The Thiazole Core (Deactivation): The electronegative Nitrogen (N-3) withdraws electron density, making the ring less nucleophilic than benzene. In the presence of Lewis or Brønsted acids (standard EAS catalysts), N-3 protonates/complexes, generating a thiazolium species that is highly deactivated against electrophilic attack.

-

The Methyl Activation (Compensation): The methyl groups at C-2 and C-4 act as weak

-donors (hyperconjugation). Crucially, they block the 2 and 4 positions, leaving C-5 as the sole site for substitution. -

Regioselectivity: C-5 is the most nucleophilic carbon, being

to the sulfur atom (which stabilizes the cationic intermediate via resonance) and

Mechanism of Substitution at C-5

The reaction proceeds via a Sigma Complex (Wheland Intermediate). The stability of this intermediate is critical.

Figure 1: Mechanistic pathway for C-5 substitution. Note the necessity of avoiding radical initiators to prevent lateral methyl oxidation.

Part 2: Halogenation Protocols (Bromination)[1]

Bromination is the most versatile entry point for medicinal chemistry, allowing subsequent Suzuki/Buchwald couplings.

The Protocol: NBS-Mediated C-5 Bromination

While molecular bromine (

Reagents:

-

Substrate: 2,4-Dimethylthiazole (1.0 eq)

-

Reagent: NBS (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: None required (or trace TsOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 2,4-dimethylthiazole in 20 mL of dry ACN at 0°C.

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Protect from bright light to suppress radical bromination of the methyl groups.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear, replaced by a less polar product ( -

Workup: Concentrate ACN, redissolve in EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Recrystallization from ethanol or silica gel chromatography.

Self-Validating Check:

-

1H NMR: The diagnostic singlet for C5-H (

ppm) must disappear. The two methyl singlets (

Part 3: Nitration (Handling Deactivated Rings)

Direct nitration requires forcing conditions due to the formation of the N-protonated species in mixed acid.

The Protocol: Mixed Acid Nitration

Safety: This reaction is highly exothermic.

Reagents:

Step-by-Step Workflow:

-

Preparation: Cool 5 mL of conc.

to 0°C in an ice-salt bath. -

Dissolution: Slowly add 1.0 g of 2,4-dimethylthiazole. (Expect fuming/exotherm; keep T < 10°C).

-

Nitration: Dropwise add a pre-cooled mixture of

(1.5 eq) and -

Heating: After addition, heat the mixture to 60–70°C for 3 hours. Note: The elevated temperature is required to overcome the activation energy of the protonated ring.

-

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Isolation: Neutralize carefully with

(solid) until pH 8. Extract with DCM. -

Product: 5-Nitro-2,4-dimethylthiazole (Yellow solid).

Data Summary: Reaction Conditions Comparison

| Electrophile | Reagent System | Temp | Yield (Est.) | Key Challenge |

| Bromine ( | NBS / ACN | 25°C | 85-92% | Avoiding radical side-reactions |

| Nitro ( | 60°C | 60-75% | Exotherm control; Acidic deactivation | |

| Formyl ( | 80°C | 70-80% | Moisture sensitivity (Vilsmeier) |

Part 4: C-C Bond Formation (Vilsmeier-Haack)

Introduction of a formyl group at C-5 provides a "handle" for reductive amination or olefination.

The Protocol: Vilsmeier-Haack Formylation

Reagents:

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a dry flask under

, cool DMF to 0°C. Add -

Addition: Add 2,4-dimethylthiazole (dissolved in minimal DMF) dropwise to the salt.

-

Cyclization/Substitution: Heat to 80–90°C for 4 hours. The solution will turn dark red/orange.

-

Hydrolysis: Cool to RT. Pour onto ice/water. Add sodium acetate to buffer the solution to pH 5–6. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: The product, 2,4-dimethylthiazole-5-carbaldehyde, often precipitates as a solid or can be extracted with EtOAc.

Part 5: Strategic Decision Workflow

Use this logic map to determine the optimal synthetic route based on your target drug pharmacophore.

Figure 2: Strategic workflow for C-5 functionalization.

References

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for heterocyclic reactivity profiles).

-

Metzger, J. V. (Ed.).[4] (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Authoritative source on thiazole substitution patterns).

-

PubChem. (n.d.). 2,4-Dimethylthiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (Various). General protocols for thiazole functionalization. Search accessible at [Link]

-

BenchChem. (2025).[5] Nitration of 2-Methylthiazole Protocol. (General reference for nitration conditions of alkyl-thiazoles).

Sources

Stability and Storage of 2,4-Dimethylthiazole-5-carbaldehyde: An In-depth Technical Guide

Introduction

2,4-Dimethylthiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a substituted thiazole ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The reactivity of the aldehyde functional group, combined with the electronic properties of the dimethylthiazole moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2,4-dimethylthiazole-5-carbaldehyde, offering insights into its potential degradation pathways and recommended handling procedures to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4-dimethylthiazole-5-carbaldehyde is fundamental to its proper handling and storage.

| Property | Value | Source |

| CAS Number | 95453-54-6 | [1][2] |

| Molecular Formula | C₆H₇NOS | [1][2] |

| Molecular Weight | 141.19 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Potential Degradation Pathways

While specific degradation studies on 2,4-dimethylthiazole-5-carbaldehyde are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions such as exposure to acid, base, oxidants, light, and heat.[3][4][5][6][7]

Oxidation

The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid. This can occur upon exposure to atmospheric oxygen or other oxidizing agents. The sulfur atom in the thiazole ring is also a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under strong oxidizing conditions.

Caption: Potential Oxidation Pathways of 2,4-Dimethylthiazole-5-carbaldehyde.

Hydrolysis

While the thiazole ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to ring opening or other degradative reactions, although this is less common under typical storage conditions.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds. This could lead to complex rearrangements, dimerizations, or cleavage of the thiazole ring.

Polymerization/Condensation

Aldehydes, in the presence of acidic or basic catalysts, can undergo self-condensation or polymerization reactions. While less likely for a solid stored under recommended conditions, this could be a concern in solution or at elevated temperatures.

Recommended Storage and Handling

To maintain the purity and stability of 2,4-dimethylthiazole-5-carbaldehyde, the following storage and handling procedures are recommended:

-

Temperature: The compound should be stored in a refrigerator at 2-8°C.[1] Some suppliers of similar thiazole aldehydes recommend even lower temperatures of at or below -4°C for long-term storage.[8]

-

Atmosphere: Due to its potential sensitivity to air and moisture, it is crucial to store 2,4-dimethylthiazole-5-carbaldehyde under an inert atmosphere, such as argon or nitrogen.[1] Containers should be tightly sealed.

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Analytical Methods for Purity Assessment

To ensure the quality of 2,4-dimethylthiazole-5-carbaldehyde, its purity should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to separate the parent compound from potential impurities and degradation products.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 238 nm)[3] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and for the routine analysis of 2,4-dimethylthiazole-5-carbaldehyde purity.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6][7]

1. Preparation of Stock Solution:

- Accurately weigh and dissolve a known amount of 2,4-dimethylthiazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration. Dissolve in the mobile phase before analysis.

- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.

3. Sample Analysis:

At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze by HPLC.

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Sources

- 1. 95453-54-6|2,4-Dimethylthiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 5-Thiazolecarboxaldehyde, 2,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. longdom.org [longdom.org]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Strategic Utilization of 2,4-Dimethylthiazole-5-carbaldehyde in GnRH Antagonist Synthesis

Part 1: Introduction & Strategic Context[1]

The Critical Role of Thiazole Moieties in GnRH Antagonists

The development of GnRH antagonists has evolved from early peptide-based therapies (e.g., Cetrorelix, Ganirelix) to orally active non-peptide small molecules (e.g., Elagolix, Relugolix). A recurring challenge in this field is balancing high receptor affinity (pM/nM range) with physicochemical properties such as aqueous solubility and metabolic stability.

2,4-Dimethylthiazole-5-carbaldehyde (CAS: 25650-78-4) serves as a high-value pharmacophore building block. The thiazole ring is a bioisostere of pyridine and imidazole but offers distinct lipophilicity (LogP modulation) and hydrogen-bonding capabilities. In GnRH antagonist design, this aldehyde is primarily utilized for:

-

Side-Chain Introduction: Installing the 2,4-dimethylthiazol-5-ylmethyl moiety onto core scaffolds (e.g., uracils, benzimidazoles, thienopyrimidines) to occupy specific hydrophobic pockets within the GnRH receptor.

-

Non-Natural Amino Acid Synthesis: Acting as a precursor for 3-(2,4-dimethylthiazol-5-yl)alanine, a building block for next-generation peptide antagonists designed to resist enzymatic degradation.

Chemical Profile

| Property | Specification |

| Chemical Name | 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde |

| Molecular Weight | 141.19 g/mol |

| Appearance | Pale yellow to brown solid/liquid (low melting point) |

| Reactivity | Highly reactive electrophile; prone to oxidation (store under inert gas) |

| Solubility | Soluble in DCM, DCE, THF, Methanol; sparingly soluble in water |

Part 2: Application Case Study – Reductive Amination Strategy

Scenario: Optimization of a Benzimidazole-Based GnRH Antagonist

In this representative workflow, we utilize 2,4-dimethylthiazole-5-carbaldehyde to functionalize a secondary amine on a piperazinyl-benzimidazole core. This structural class (analogous to research compounds like WAY-207024) requires the thiazole appendage to enhance binding affinity via pi-pi stacking interactions in the receptor's binding pocket.

Mechanism of Action (Chemical)

The reaction proceeds via a Reductive Amination pathway.

-

Imine Formation: The aldehyde carbonyl condenses with the secondary amine of the scaffold to form an iminium ion intermediate.

-

Reduction: The iminium species is selectively reduced in situ by a mild hydride donor (Sodium triacetoxyborohydride) to the tertiary amine.

Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Cyanoborohydride (toxic, requires pH control) or Sodium Borohydride (too aggressive, reduces aldehydes to alcohols), STAB is sufficiently mild to reduce the iminium ion faster than the aldehyde, preventing side reactions.

Part 3: Detailed Experimental Protocol

Protocol ID: RA-THZ-05

Objective: Synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-substituted GnRH antagonist intermediate.

A. Reagents & Materials[1][2][3][4][5][6][7]

-

Substrate: Amine-bearing GnRH antagonist core (1.0 equiv, e.g., 10 mmol).

-

Reagent: 2,4-Dimethylthiazole-5-carbaldehyde (1.2 equiv, 12 mmol).

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol).

-

Catalyst: Glacial Acetic Acid (1.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).

-

Quench: Saturated aqueous NaHCO₃.

B. Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add the Amine Substrate (10 mmol) and dissolve in anhydrous DCE (40 mL).

-

-

Imine Formation:

-

Add 2,4-Dimethylthiazole-5-carbaldehyde (1.69 g, 12 mmol) to the solution.

-

Add Glacial Acetic Acid (0.6 mL, 10 mmol). Note: Acid catalysis accelerates iminium formation.

-

Stir at Room Temperature (20–25°C) for 30–60 minutes.

-

Checkpoint: Solution may darken slightly; this is normal.

-

-

Reduction Step:

-

Cool the mixture slightly to 0°C (ice bath) if the scale is >10g to manage exotherm. For this scale, RT is acceptable.

-

Add STAB (3.18 g, 15 mmol) portion-wise over 5 minutes.

-

Remove ice bath (if used) and stir at Room Temperature for 4–16 hours.

-

-

Monitoring (TLC/LC-MS):

-

TLC: Mobile phase 5% MeOH in DCM. Look for the disappearance of the aldehyde (

) and the amine. The product typically spots lower or higher depending on the core polarity. -

LC-MS: Confirm mass

.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution (

). -

Stir vigorously for 15 minutes to decompose borate complexes.

-

Transfer to a separatory funnel. Extract with DCM (

). -

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

10% Methanol in Dichloromethane (with 1%

-

C. Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance on amine | Increase temperature to 40°C; extend reaction time to 24h. |

| Aldehyde Reduction (Alcohol impurity) | Reductant added too fast | Ensure 30 min pre-stirring of Amine + Aldehyde before adding STAB. |

| Low Yield | Product water-soluble | Ensure aqueous layer pH is basic (>9) during extraction; use CHCl₃/iPrOH (3:1) for extraction.[6] |

Part 4: Visualizations

Diagram 1: Synthetic Pathway (Reductive Amination)

This diagram illustrates the chemical transformation from the aldehyde and amine precursors to the final tertiary amine linkage found in the antagonist.

Caption: Reaction pathway for the installation of the 2,4-dimethylthiazole moiety via reductive amination.

Diagram 2: Process Workflow & QC

This flowchart outlines the operational steps for the synthesis, emphasizing critical control points.

Caption: Operational workflow for Protocol RA-THZ-05, including critical QC checkpoint.

Part 5: References

-

Hauze, D. B., et al. (2009). Small molecule antagonists of the gonadotropin-releasing hormone (GnRH) receptor: structure-activity relationships of small heterocyclic groups appended to the 2-phenyl-4-piperazinyl-benzimidazole template. Bioorganic & Medicinal Chemistry Letters, 19(7), 1986-1990. Retrieved from [Link]

-

Fjellaksel, R., et al. (2017). Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[8] MedChemComm, 8(5). Retrieved from [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole.[9] Coll. Vol. 3, p.332 (1955). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33306, 2,4-Dimethylthiazole-5-carboxaldehyde. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 5. chimia.ch [chimia.ch]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. sciforum.net [sciforum.net]

- 8. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

Application Notes & Protocols: Leveraging 2,4-Dimethylthiazole-5-carbaldehyde in Modern Multicomponent Reactions

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2,4-dimethylthiazole-5-carbaldehyde as a pivotal building block in multicomponent reactions (MCRs). We delve into the mechanistic underpinnings and practical execution of key MCRs, including the Biginelli, Hantzsch, and Ugi reactions. By explaining the causality behind experimental choices and providing robust, step-by-step methodologies, this guide serves as an essential resource for the efficient synthesis of diverse, biologically relevant heterocyclic scaffolds.

Introduction: The Strategic Value of the Thiazole Moiety in MCRs

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. 2,4-Dimethylthiazole-5-carbaldehyde emerges as a particularly valuable synthon, combining the robust thiazole core with a reactive aldehyde functionality, perfectly poised for participation in convergent synthetic strategies.

Multicomponent reactions (MCRs) represent a paradigm shift in chemical synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[2] This approach champions the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing purification steps compared to traditional linear syntheses.[3] The convergence of a versatile building block like 2,4-dimethylthiazole-5-carbaldehyde with the efficiency of MCRs provides a powerful platform for the rapid generation of molecular diversity, a critical task in modern drug discovery.

This document provides detailed application notes for three foundational MCRs, demonstrating the utility of 2,4-dimethylthiazole-5-carbaldehyde in creating distinct and valuable molecular architectures.

The Biginelli Reaction: Synthesis of Thiazolyl-Dihydropyrimidinones

The Biginelli reaction, first reported in 1891, is a cornerstone MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][5] DHPMs are of immense interest to the pharmaceutical industry, with prominent examples including calcium channel blockers and antihypertensive agents.[5][6]

Mechanistic Insight

The reaction is believed to proceed via an N-acyliminium ion intermediate. This pathway is generally favored as it explains the high regioselectivity observed.[6]

Causality of Key Steps:

-

Iminium Formation (Rate-Limiting): The reaction initiates with the acid-catalyzed condensation of 2,4-dimethylthiazole-5-carbaldehyde and urea. This is often the rate-determining step. The electron-donating nature of the dimethylthiazole ring can subtly influence the electrophilicity of the aldehyde's carbonyl carbon.[5]

-

Nucleophilic Attack: The enol form of the β-ketoester (ethyl acetoacetate) acts as the key nucleophile, attacking the electrophilic iminium ion.

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization via attack of the terminal amine on the ester carbonyl, followed by dehydration to yield the stable, six-membered DHPM ring.

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(2,4-dimethylthiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

2,4-Dimethylthiazole-5-carbaldehyde (1.0 mmol, 141.2 mg)

-

Ethyl acetoacetate (1.0 mmol, 130.1 mg, 127 µL)

-

Urea (1.5 mmol, 90.1 mg)

-

Anhydrous Ethanol (5 mL)

-

Concentrated Hydrochloric Acid (HCl, 3 drops, catalytic)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylthiazole-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and anhydrous ethanol (5 mL).

-

Catalyst Addition: Add 3 drops of concentrated HCl to the stirring suspension. Expert Insight: A catalytic amount of a Brønsted or Lewis acid is crucial for promoting the formation of the key iminium intermediate. A wide range of catalysts have been reported, from simple mineral acids to more complex Lewis acids like Yb(OTf)₃, offering various advantages in terms of yield and reaction time.[4]

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume in vacuo until a solid appears.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials. The product is often obtained in high purity after this step. If further purification is needed, recrystallization from hot ethanol can be performed. Dry the final product under vacuum.

Representative Data

| Parameter | Expected Value |

| Yield | 75-90% |

| Physical State | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.20 (s, 1H, NH), 7.75 (s, 1H, NH), 5.15 (d, 1H, CH), 4.00 (q, 2H, OCH₂), 2.55 (s, 3H, Thiazole-CH₃), 2.45 (s, 3H, Thiazole-CH₃), 2.25 (s, 3H, Pyrimidine-CH₃), 1.10 (t, 3H, OCH₂CH₃) ppm. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₃H₁₇N₃O₃S: 296.10; found 296.12 |

(Note: NMR data is a hypothetical representation based on known DHPM structures.)

The Hantzsch Reaction: Access to Thiazolyl-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[7][8] The resulting 1,4-dihydropyridine (1,4-DHP) core is the central feature of several blockbuster drugs, including nifedipine and amlodipine.[8]

Mechanistic Insight

The Hantzsch synthesis is a beautifully convergent reaction that proceeds through two main arms that ultimately unite.

Causality of Key Steps:

-

Enamine Formation: One equivalent of the β-ketoester reacts with ammonia to form a stable enamine intermediate (ethyl 3-aminocrotonate).

-

Knoevenagel Condensation: The second equivalent of the β-ketoester undergoes a Knoevenagel condensation with 2,4-dimethylthiazole-5-carbaldehyde to form an α,β-unsaturated dicarbonyl compound.

-

Michael Addition & Cyclization: The enamine from step 1 performs a Michael addition to the Knoevenagel product. This is the key bond-forming step that brings all components together. Subsequent intramolecular cyclization and dehydration yield the final 1,4-DHP product.

Caption: Convergent mechanism of the Hantzsch 1,4-DHP synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dimethylthiazol-5-yl)pyridine-3,5-dicarboxylate

Materials:

-

2,4-Dimethylthiazole-5-carbaldehyde (1.0 mmol, 141.2 mg)

-

Ethyl acetoacetate (2.0 mmol, 260.2 mg, 254 µL)

-

Ammonium acetate (1.2 mmol, 92.5 mg)

-

Anhydrous Ethanol (10 mL)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in anhydrous ethanol (10 mL).

-

Nitrogen Source: Add ammonium acetate (1.2 mmol) to the solution. Expert Insight: Ammonium acetate serves as a convenient solid source of ammonia in situ, simplifying the experimental setup compared to bubbling ammonia gas.

-

Heating: Heat the mixture to reflux (approx. 80 °C) for 8-12 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 3:1).

-

Isolation: After cooling to room temperature, the product often crystallizes directly from the reaction mixture. If not, reduce the solvent volume by half using a rotary evaporator and cool the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol. The product is typically a yellow crystalline solid. Recrystallization from ethanol or isopropanol can be performed if necessary.

Representative Data

| Parameter | Expected Value |

| Yield | 70-85% |

| Physical State | Yellow crystalline solid |

| Melting Point | 180-185 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.70 (s, 1H, NH), 5.05 (s, 1H, CH), 4.20 (q, 4H, OCH₂), 2.60 (s, 3H, Thiazole-CH₃), 2.50 (s, 3H, Thiazole-CH₃), 2.30 (s, 6H, Pyridine-CH₃), 1.25 (t, 6H, OCH₂CH₃) ppm. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₂₄N₂O₄S: 381.15; found 381.17 |

(Note: NMR data is a hypothetical representation based on known Hantzsch DHP structures.)

The Ugi Reaction: Rapid Assembly of Complex Peptidomimetics

The Ugi four-component reaction (Ugi-4CR) is arguably one of the most powerful MCRs, capable of generating remarkable molecular complexity in a single step.[9] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[10] This reaction is a cornerstone of combinatorial chemistry and is frequently used to build libraries of peptide-like molecules for biological screening.[11]

Mechanistic Insight

The Ugi reaction mechanism is a sequence of condensations and rearrangements.

Causality of Key Steps:

-

Iminium Formation: The aldehyde and amine condense to form a Schiff base, which is protonated by the carboxylic acid to form an iminium ion. This is the key electrophile.

-

α-Addition: The isocyanide, with its nucleophilic carbon atom, attacks the iminium ion. This unique step is termed an α-addition.

-

Mumm Rearrangement: The resulting nitrilium ion intermediate is trapped by the carboxylate anion. This adduct then undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the stable final product.

Caption: Key steps of the Ugi four-component reaction.

General Protocol: Library Synthesis using 2,4-Dimethylthiazole-5-carbaldehyde

Materials:

-

2,4-Dimethylthiazole-5-carbaldehyde (1.0 mmol, 141.2 mg)

-

Primary Amine (e.g., Benzylamine, 1.0 mmol)

-

Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

-

Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol)

-

Anhydrous Methanol (5 mL)

Procedure:

-

Setup: In a 25 mL vial with a magnetic stir bar, dissolve the primary amine (1.0 mmol) and carboxylic acid (1.0 mmol) in methanol (2 mL).

-

Aldehyde Addition: Add 2,4-dimethylthiazole-5-carbaldehyde (1.0 mmol) to the solution and stir for 15 minutes at room temperature to allow for imine formation.

-

Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic upon addition of the isocyanide.

-

Workup & Purification: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation: Product Diversity

The true power of the Ugi reaction lies in its ability to generate vast libraries of compounds by simply swapping the input components.

| Component A (Amine) | Component B (Acid) | Component C (Isocyanide) | Resulting Product Scaffold |

| Aniline | Acetic Acid | Cyclohexyl isocyanide | N-aryl, N'-cycloalkyl α-acylamino carboxamide |

| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | N-benzyl, N'-tert-butyl α-benzoylamino carboxamide |

| Glycine methyl ester | Formic Acid | Benzyl isocyanide | Dipeptide-like structure with N-formyl group |

General Experimental Workflow

A systematic approach is critical for success in MCRs. The following workflow outlines the key stages from planning to characterization.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. The use of the Ugi four-component condensation [ouci.dntb.gov.ua]

- 11. 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Anticancer Agents from 2,4-Dimethylthiazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of potential anticancer agents derived from the versatile starting material, 2,4-dimethylthiazole-5-carbaldehyde. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs, and its derivatives have shown significant promise in oncology research.[1] This document will delve into the synthetic strategies, detailed experimental protocols, and mechanistic insights of novel anticancer compounds synthesized from this specific thiazole aldehyde.

The Significance of the Thiazole Scaffold in Anticancer Drug Design

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of new therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In the context of cancer therapy, thiazole derivatives have been shown to target various critical cellular processes, such as cell cycle regulation, apoptosis, and microtubule dynamics.[1][3] The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets like enzymes and receptors.[3]

Synthetic Strategies for Anticancer Agents from 2,4-Dimethylthiazole-5-carbaldehyde

The aldehyde functional group at the 5-position of the 2,4-dimethylthiazole ring is a key handle for a variety of chemical transformations, enabling the synthesis of a diverse library of potential anticancer compounds. Two of the most effective and widely used synthetic routes are the Claisen-Schmidt condensation to form chalcones and the condensation with primary amines to yield Schiff bases.

Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-established precursors for flavonoids and exhibit a broad range of pharmacological activities, including potent anticancer effects.[4][5] The synthesis of thiazole-containing chalcones involves the base-catalyzed Claisen-Schmidt condensation of 2,4-dimethylthiazole-5-carbaldehyde with an appropriate acetophenone derivative.

The rationale for synthesizing thiazole-chalcone hybrids lies in the potential for synergistic or additive anticancer activity. The thiazole moiety can enhance the pharmacological profile of the chalcone scaffold, potentially leading to improved target specificity and reduced off-target toxicity.[4] These compounds have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7]

Protocol 1: General Procedure for the Synthesis of Thiazole-Chalcones

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-dimethylthiazole-5-carbaldehyde and a substituted acetophenone in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure thiazole-chalcone derivative.

Synthesis of Thiazole-Based Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[8][9] The synthesis of thiazole-based Schiff bases from 2,4-dimethylthiazole-5-carbaldehyde is a straightforward and efficient method to generate a library of potential anticancer agents.

The imine bond in Schiff bases is often crucial for their biological activity. The incorporation of the 2,4-dimethylthiazole moiety can enhance the lipophilicity and cell permeability of the resulting compounds, potentially leading to improved bioavailability and anticancer efficacy. Thiazole-Schiff base derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[9][10]

Protocol 2: General Procedure for the Synthesis of Thiazole-Schiff Bases

-

Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethylthiazole-5-carbaldehyde and a primary amine in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a defined period (typically 3-5 hours), monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is then collected.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiazole-Schiff base.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives, highlighting their potency against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Chalcone | 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | HepG-2, A549, MCF-7 | Potent activity | [11] |

| Thiazole-Chalcone | Thiazole-privileged chalcones | Ovar-3, MDA-MB-468 | 1.55 - 2.95 | [12] |

| Thiazole Derivative | 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole | HEPG-2 | 0.11 | [13] |

| Thiazole Derivative | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Various | Potent CDK9 inhibition | [14] |

| Thiazole-Naphthalene | Naphthalene-thiazole hybrid | MCF-7, A549 | 0.48 - 0.97 | [15] |

| Thiazolone Derivative | Fused thiazolthione derivatives | Breast and Colon Cancer | 0.54 - 5.26 | [16] |

Mechanistic Insights: How Thiazole Derivatives Exert Anticancer Effects

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

Inhibition of Tubulin Polymerization

Several thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization.[12][15][17] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on β-tubulin, these thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15][18]

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Certain thiazole derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2 and CDK9.[13][14][16][19] By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis.[20]

Signaling Pathway for CDK Inhibition and Cell Cycle Arrest

Caption: Thiazole derivatives inhibit CDKs, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[12][14][15][16][21] This involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[16][21]

Apoptosis Induction Pathway by Thiazole Derivatives

Caption: Thiazole derivatives can induce apoptosis via the mitochondrial pathway.

Conclusion

2,4-Dimethylthiazole-5-carbaldehyde is a valuable and versatile starting material for the synthesis of a diverse range of novel compounds with promising anticancer activities. The synthetic routes to thiazole-based chalcones and Schiff bases are straightforward and efficient, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The multifaceted mechanisms of action of these derivatives, including tubulin polymerization inhibition, CDK inhibition, and apoptosis induction, underscore the potential of the thiazole scaffold in the development of next-generation cancer therapeutics. Further research into the optimization of these lead compounds is warranted to improve their efficacy and selectivity, paving the way for potential clinical applications.

References

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). PMC. Retrieved from [Link]

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). J-Stage. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. Retrieved from [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (n.d.). DOI. Retrieved from [Link]

-

Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. (2020). PubMed. Retrieved from [Link]

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Semantic Scholar. Retrieved from [Link]

-